molecular formula C9H9NO4 B13772392 3-Amino-4-methylbenzene-1,2-dicarboxylic acid CAS No. 769908-43-2

3-Amino-4-methylbenzene-1,2-dicarboxylic acid

Katalognummer: B13772392
CAS-Nummer: 769908-43-2
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: RRHKUABXGSMDHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is an organic compound with the molecular formula C9H9NO4. It is a derivative of phthalic acid, where the benzene ring is substituted with an amino group at the third position and a methyl group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) typically involves the following steps:

    Nitration: The starting material, 1,2-benzenedicarboxylic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is unique due to the presence of both an amino and a methyl group on the benzene ring.

Eigenschaften

CAS-Nummer

769908-43-2

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

3-amino-4-methylphthalic acid

InChI

InChI=1S/C9H9NO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

RRHKUABXGSMDHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.